molecular formula C12H11ClF2N2O2 B041651 Flupyradifurone CAS No. 951659-40-8

Flupyradifurone

Cat. No. B041651
M. Wt: 288.68 g/mol
InChI Key: QOIYTRGFOFZNKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of flupyradifurone and its analogs involves innovative methodologies to achieve compounds with excellent insecticidal activities. A significant advancement in this area has been the development of synthesis methods that improve regioselectivity, particularly using fluorinated alcohols as solvents. This approach has facilitated the creation of fluorinated analogs of related compounds, showcasing the potential for enhanced synthesis strategies for flupyradifurone and its derivatives (Fustero et al., 2008).

Molecular Structure Analysis

The molecular structure of flupyradifurone features a unique butenolide insecticide scaffold, differing structurally from known nAChR agonists. This distinct structure contributes to its mode of action and its specificity towards target pests. Research into the structural considerations of flupyradifurone highlights the significance of its butenolide pharmacophore in providing a new mechanism of action against pests resistant to other insecticides (Jeschke et al., 2015).

Chemical Reactions and Properties

Flupyradifurone's chemical reactions and properties are defined by its interaction with insect nAChRs and its resistance to degradation by enzymes that confer resistance to other pesticides. Its selective action and the absence of metabolization by specific cytochrome P450 enzymes underline its effectiveness against certain resistant pest populations (Jeschke et al., 2015).

Physical Properties Analysis

The physical properties of flupyradifurone, including its solubility, stability, and distribution in plant tissues, contribute to its efficacy as an insecticide. Its systemic nature allows for versatile application methods and efficient uptake by plants, ensuring effective pest control across various crops. The high-level and long-term control against sucking pests like D. citri demonstrates its substantial impact when applied through irrigation systems, highlighting its physical properties and effectiveness (Wen et al., 2021).

Chemical Properties Analysis

The chemical properties of flupyradifurone, including its mode of action as a partial agonist of insect nAChRs and its lack of metabolization by certain cytochrome P450 enzymes, are crucial for its insecticidal activity. Its unique action mechanism and broad spectrum of activity, combined with an excellent safety profile, mark it as a significant advancement in pest management strategies (Jeschke et al., 2014).

Scientific Research Applications

  • Impact on Zebrafish Embryos : Flupyradifurone was found to decrease the heart rate, survival rate, and body length of zebrafish embryos. It also altered gene transcription related to heart development and apoptosis (Zhong et al., 2021).

  • Insecticidal Properties : This compound has demonstrated effectiveness as an insecticide, particularly against Aphis gossypii, a type of aphid. It suppressed the population growth of these pests, making it a valuable tool in pest management (Liang et al., 2018).

  • Agricultural Applications : In agriculture, flupyradifurone has been used effectively to control Bactericera cockerelli Sulc in crops like potato, tomato, and pepper in Mexico (Tejeda-Reyes et al., 2017).

  • Effects on Bees : When combined with nutritional stress, flupyradifurone can negatively affect bee survival, food consumption, flight success, and thermoregulation (Tong, Nieh, & Tosi, 2019).

  • Novel Insecticidal Activities : Flupyradifurone represents a novel class of insecticides with excellent insecticidal activities against pests like Aphis craccivora (Tian et al., 2018).

  • Use in Citrus Pest Management : It has been shown to provide high-level and long-term control against the Asian citrus psyllid Diaphorina citri when applied via dripping irrigation systems (Wen et al., 2021).

  • Safety Profile for Honey Bees : Flupyradifurone has a favorable safety profile for honey bee colonies when applied according to label directions (Campbell et al., 2016).

  • Toxicity to Humans : Studies have shown that flupyradifurone and its metabolites can have cytotoxic and genotoxic effects in human lymphocytes (Şekeroğlu et al., 2018).

  • Environmental Considerations : Research suggests that farmyard manure (FYM) may be a viable option for reducing the mobility of flupyradifurone in sandy loam soil, indicating environmental implications of its use (Sarkar & Mukherjee, 2021).

Future Directions

Bayer continues testing the product’s impact on honeybees and bumblebees to ensure they have the latest scientific findings at hand . Flupyradifurone is also considered a new tool for resistance management offering a much-needed rotation alternative to the current insecticides .

properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl-(2,2-difluoroethyl)amino]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2N2O2/c13-10-2-1-8(4-16-10)5-17(6-11(14)15)9-3-12(18)19-7-9/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIYTRGFOFZNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)N(CC2=CN=C(C=C2)Cl)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872811
Record name Flupyradifurone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flupyradifurone

CAS RN

951659-40-8
Record name Flupyradifurone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupyradifurone [ISO]
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Record name Flupyradifurone
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Record name 4-{[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino}furan-2(5H)-one; flupyradifurone
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Record name FLUPYRADIFURONE
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Synthesis routes and methods I

Procedure details

On a water separator, 21.90 g (106.0 mmol) of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine (III-1), 14.85 g (148.4 mmol) of tetronic acid and 183 mg (1.1 mmol) of 4-toluenesulphonic acid in 250 ml of toluene are heated under reflux for 2 hours. The reaction mixture is concentrated under reduced pressure, the residue is then taken up in ethyl acetate and the mixture is washed successively twice with 1 N aqueous hydrochloric acid, twice with 1 N aqueous sodium hydroxide solution and once with saturated sodium chloride solution. The organic phase is dried over sodium sulphate and concentrated under reduced pressure. Purification of the residue by column chromatography on silica gel (silica gel 60—Merck, particle size: 0.04 to 0.063 mm) using the mobile phase ethyl acetate gives 15.9 g (52% of theory) of 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5H)-one.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
14.85 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

At room temperature, 11.5 g of potassium bisulphate are added to a suspension of 10.4 g of 4-(ethoxycarbonyl)-5-oxo-2,5-dihydrofuran-3-olate potassium salt and 7.5 g of N-[(6-chloropyridin-3-yl)methyl)-2,2-difluoroethylamine in 68 ml of butyronitrile. The mixture is stirred at a temperature of from 90 to 95° C. for 3 hours. The mixture is then cooled to room temperature, 120 ml of water and 120 ml of dichloromethane are added, the organic phase is separated off and the aqueous phase is extracted twice with in each case 120 ml of methylene chloride. The combined organic phases are concentrated to dryness. This gives 11.4 g of amorphous 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5H)-one in a purity of 84% (this corresponds to a yield of 92%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
4-(ethoxycarbonyl)-5-oxo-2,5-dihydrofuran-3-olate potassium salt
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

At room temperature, 0.5 g of potassium hydrogensulphate are added to a suspension of 1.7 g of N-[(6-chloropyridin-3-yl)methyl]-N-(2,2-difluoroethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxamide in 50 ml of butyronitrile. The mixture is heated at reflux for 5 hours. It is then cooled to room temperature and washed with 30 ml of water. The solvent is removed in vacuo. This gives 1 g of 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5H)-one (this corresponds to 77% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
N-[(6-chloropyridin-3-yl)methyl]-N-(2,2-difluoroethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxamide
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

31.2 g of potassium hydrogensulphate are added at room temperature to a suspension of 46 g of ethyl 2-ethoxy-4,5-dihydro-4-oxofuran-3-carboxylate and 39.3 g of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethylamine in 705 ml of butyronitrile. The mixture was heated to reflux for 5 hours. Subsequently, it was cooled to room temperature and washed with 890 ml of water. The solvent was removed under reduced pressure. This gave 51 g of 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5H)-one (this corresponds to a 93% yield).
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
705 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,680
Citations
R Nauen, P Jeschke, R Velten, ME Beck… - Pest management …, 2015 - Wiley Online Library
… flupyradifurone was inspired by the butenolide scaffold in naturally occurring stemofoline. Flupyradifurone … Flupyradifurone is active on resistant pests, including cotton whiteflies, and is …
Number of citations: 315 onlinelibrary.wiley.com
P Jeschke, R Nauen, O Gutbrod, ME Beck… - Pesticide Biochemistry …, 2015 - Elsevier
Flupyradifurone (4-[(2,2-difluoroethyl)amino]-2(5H)-furanone), a member of the new class of butenolide insecticides, contains a novel bioactive scaffold as pharmacophore. It is very …
Number of citations: 104 www.sciencedirect.com
H Hesselbach, R Scheiner - Ecotoxicology, 2019 - Springer
… Nevertheless, flupyradifurone is assumed to be harmless for … about sublethal effects of flupyradifurone on honeybees. Intact … Our results demonstrate that flupyradifurone (830 µmol/l) can …
Number of citations: 56 link.springer.com
S Tosi, JC Nieh - Proceedings of the Royal Society B, 2019 - royalsocietypublishing.org
The honeybee (Apis mellifera L.) is an important pollinator and a model for pesticide effects on insect pollinators. The effects of agricultural pesticides on honeybee health have …
Number of citations: 149 royalsocietypublishing.org
PZ Liang, KS Ma, XW Chen, CY Tang… - Journal of Economic …, 2019 - academic.oup.com
… Flupyradifurone is a novel butenolide pesticide; its toxicity on … F0 individuals treated by flupyradifurone showed no significant … sublethal concentration of flupyradifurone could suppress …
Number of citations: 52 academic.oup.com
S Tosi, JC Nieh, A Brandt, M Colli, J Fourrier… - Communications …, 2021 - nature.com
The assessment of pesticide risks to insect pollinators have typically focused on short-term, lethal impacts. The environmental ramifications of many of the world’s most commonly …
Number of citations: 39 www.nature.com
K Zhong, Y Meng, J Wu, Y Wei, Y Huang, J Ma… - Environmental …, 2021 - Elsevier
… mg/mL flupyradifurone to research the effect of flupyradifurone exposure on zebrafish embryonic development. In the current study, it has been revealed that flupyradifurone induced the …
Number of citations: 25 www.sciencedirect.com
JW Campbell, AR Cabrera… - Journal of economic …, 2016 - academic.oup.com
… pollen and nectar for flupyradifurone residues. Overall, there … placed at control and flupyradifurone-treated buckwheat fields… flupyradifurone contained significantly higher …
Number of citations: 50 academic.oup.com
HC Bell, JE Benavides, CN Montgomery… - Pest management …, 2020 - Wiley Online Library
BACKGROUND Sublethal exposure to neonicotinoids, a popular class of agricultural pesticides, can lead to behavioral effects that impact the health of pollinators. Therefore, new …
Number of citations: 19 onlinelibrary.wiley.com
R Wang, J Wang, J Zhang, W Che… - Pest Management …, 2020 - Wiley Online Library
… and GSTs2 was associated with flupyradifurone resistance, as confirmed by RNA interference. Our findings suggested that metabolic resistance to flupyradifurone might be mediated by …
Number of citations: 26 onlinelibrary.wiley.com

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